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Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-6-carboxylate

Cat. No.: B1398757 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-chloroquinazoline-6-carboxylate, a

heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of published

experimental spectra for this specific molecule, this document leverages extensive expertise in spectroscopic interpretation and data from closely

related analogs to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who

require a detailed understanding of this compound's structural features for identification, characterization, and further application.

Molecular Structure and Physicochemical Properties
Methyl 2-chloroquinazoline-6-carboxylate (CAS: 1036755-96-0) possesses a rigid quinazoline core, functionalized with a chlorine atom at the 2-

position and a methyl carboxylate group at the 6-position. These features are pivotal in defining its chemical reactivity and spectroscopic behavior.

Property Value Source

Molecular Formula C₁₀H₇ClN₂O₂ --INVALID-LINK--[1], --INVALID-LINK--[2]

Molecular Weight 222.63 g/mol --INVALID-LINK--[1]

IUPAC Name methyl 2-chloroquinazoline-6-carboxylate --INVALID-LINK--[1]

digraph "Methyl_2_chloroquinazoline_6_carboxylate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Atom nodes

N1 [label="N", pos="0.5,1.2!"];

C2 [label="C", pos="1.5,1.2!"];

N3 [label="N", pos="2.0,0.0!"];

C4 [label="C", pos="1.0,-0.8!"];

C4a [label="C", pos="-0.2,0.0!"];

C5 [label="C", pos="-1.5,-0.8!"];

C6 [label="C", pos="-2.5,0.0!"];

C7 [label="C", pos="-2.0,1.2!"];

C8 [label="C", pos="-0.8,1.2!"];

C8a [label="C", pos="-0.2,0.0!"]; // Same as C4a

// Substituent atoms

Cl [label="Cl", pos="2.5,2.2!"];

C_ester [label="C", pos="-3.8,0.0!"];

O_double [label="O", pos="-4.5,-0.8!"];
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O_single [label="O", pos="-4.5,0.8!"];

CH3_ester [label="CH₃", pos="-5.8,0.8!"];

H5[label="H", pos="-1.8,-1.6!"];

H7 [label="H", pos="-2.8,1.8!"];

H8 [label="H", pos="-0.5,2.0!"];

// Bonds

N1 -- C2;

C2 -- N3;

N3 -- C4;

C4 -- C4a;

C4a -- N1;

C4a -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- N1;

C4 -- H5[style=invis];

C7 -- H7 [style=invis];

C8 -- H8 [style=invis];

C2 -- Cl;

C6 -- C_ester;

C_ester -- O_double;

C_ester -- O_single;

O_single -- CH3_ester;

// Aromatic representation

node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.1, height=0.1, label=""];

p1 [pos="-0.8,0.4!"];

p2 [pos="-1.8,0.4!"];

p3 [pos="-1.3,-0.4!"];

}

Caption: Molecular Structure of Methyl 2-chloroquinazoline-6-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for Methyl
2-chloroquinazoline-6-carboxylate. These predictions are based on established chemical shift theory and comparison with structurally similar

quinazoline derivatives.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit signals in the aromatic and aliphatic regions, corresponding to the quinazoline ring protons and

the methyl ester protons, respectively.
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Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale

~8.8 - 9.0 d 1H H-5

The deshielding effect of the

nearby nitrogen atom (N-4)

and the carbonyl group of

the ester is expected to shift

this proton significantly

downfield.

~8.2 - 8.4 dd 1H H-7

This proton is ortho to the

electron-withdrawing

carboxylate group, leading

to a downfield shift. It will

appear as a doublet of

doublets due to coupling

with H-5 and H-8.

~7.8 - 8.0 d 1H H-8

This proton is adjacent to a

nitrogen atom and is part of

the heterocyclic ring,

resulting in a downfield

chemical shift.

~4.0 s 3H -OCH₃

The methyl protons of the

ester group are expected to

appear as a singlet in the

typical range for such

functional groups.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale

~165 - 168 C=O (ester)
The carbonyl carbon of the ester group is

expected in this characteristic downfield region.[3]

~158 - 162 C-2

The carbon atom bonded to the electronegative

chlorine and two nitrogen atoms will be

significantly deshielded.

~152 - 155 C-4
This carbon is part of a C=N bond within the

heterocyclic ring, placing it in the downfield region.

~148 - 150 C-8a A quaternary carbon at the fusion of the two rings.

~135 - 138 C-7 Aromatic CH carbon.

~128 - 132 C-5 Aromatic CH carbon.

~125 - 128 C-6 The carbon attached to the carboxylate group.

~122 - 125 C-4a Quaternary carbon at the ring junction.

~118 - 122 C-8 Aromatic CH carbon.

~52 - 55 -OCH₃ The methyl carbon of the ester group.

Mass Spectrometry (MS)
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Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For Methyl 2-
chloroquinazoline-6-carboxylate, electron ionization (EI) would likely be employed.

Molecular Ion and Isotopic Pattern
The molecular ion peak (M⁺) is expected at an m/z of 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio), a characteristic M+2 peak will be observed at m/z 224 with an intensity of about one-third of the molecular ion peak.[4]

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Predicted Relative Abundance

[M]⁺ 222 224 ~3:1

Predicted Fragmentation Pathway
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the ester group

functionalities and the chlorine atom.

[M]⁺˙
m/z = 222/224

[M - OCH₃]⁺
m/z = 191/193

- OCH₃

[M - COOCH₃]⁺
m/z = 163/165

- COOCH₃

[M - Cl]⁺
m/z = 187

- Cl

[M - OCH₃ - CO]⁺
m/z = 163/165

- CO

Starting Materials
(e.g., Substituted Anthranilic Acid)

Cyclization Reaction
(e.g., with a suitable reagent)

Chlorination
(e.g., POCl₃)

Esterification
(if necessary)

Purification
(e.g., Chromatography)

Spectroscopic
Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.

Contact
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